molecular formula C7H5N3O2 B1374404 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid CAS No. 1363383-10-1

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid

Cat. No. B1374404
M. Wt: 163.13 g/mol
InChI Key: VIDRUOOHHCMNMP-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular weight of 163.14 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid involves a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .


Physical And Chemical Properties Analysis

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.14 . The compound exhibits strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .

Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid falls under the broader category of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds known for their diverse biomedical applications. These compounds, including variants like 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, have been extensively studied for their biomedical relevance. They are notable for their versatile substituents, which can be modified to yield various biologically active molecules (Donaire-Arias et al., 2022).

Potential Anticancer Agents

Some derivatives of pyrazolo[4,3-c]pyridine, such as organometallic complexes containing elements like Ru or Os, have shown promise as potential anticancer agents. These complexes, through their structural design, can act as inhibitors to key enzymes like cyclin-dependent kinases (Cdks), crucial in the regulation of the cell cycle and thus, have implications in cancer treatment (Stepanenko et al., 2011).

Synthetic Chemistry and Drug Discovery

The synthesis and functionalization of pyrazolo[4,3-c]pyridine derivatives, such as 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, play a significant role in the field of synthetic chemistry. These compounds are often used as intermediates in creating diverse chemical structures for drug discovery. The ability to modify various positions on the pyrazolo[4,3-c]pyridine framework allows for the generation of a wide range of compounds with potential pharmacological activities (Yıldırım et al., 2005).

Development of Drug Libraries

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid derivatives are also integral in the development of drug libraries. The synthetic routes to these compounds are often adaptable for parallel synthesis, making it feasible to create large libraries of compounds for screening against various biological targets, including kinases and cancer drug targets. This aspect underscores the importance of such compounds in the context of high-throughput drug discovery (Smyth et al., 2010).

Antibacterial Screening

Additionally, certain derivatives of 1H-Pyrazolo[4,3-c]pyridine have been evaluated for their antibacterial activities. Some of these compounds have demonstrated effectiveness as antibacterial agents, highlighting the potential of pyrazolo[4,3-c]pyridine derivatives in the development of new antimicrobial drugs (Maqbool et al., 2014).

Safety And Hazards

The safety information for 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRUOOHHCMNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257602
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid

CAS RN

1363383-10-1
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Grošelj, E Pušavec, A Golobič, G Dahmann… - Tetrahedron, 2015 - Elsevier
5-Disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides functionalized at positions 1, 5, and 7 were prepared in six straightforward steps from cheap, …
Number of citations: 13 www.sciencedirect.com
EM El-OBIDE, AH Gheath - 2015 - University of Benghazi
Number of citations: 6
EM El-OBIDE - 2015
Number of citations: 0

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